molecular formula C15H15N B033680 2-Amino-9,9-dimethylfluorene CAS No. 108714-73-4

2-Amino-9,9-dimethylfluorene

Cat. No.: B033680
CAS No.: 108714-73-4
M. Wt: 209.29 g/mol
InChI Key: GUTJITRKAMCHSD-UHFFFAOYSA-N
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Description

2-Amino-9,9-dimethylfluorene is an organic compound with the chemical formula C15H15N. It is a derivative of fluorene, characterized by the presence of an amino group at the 2-position and two methyl groups at the 9-position. This compound is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-9,9-dimethylfluorene involves the reduction of 2-nitro-9,9-dimethylfluorene. The process typically includes the following steps :

  • Dissolve 2-nitro-9,9-dimethylfluorene in ethanol.
  • Add hydrazine hydrate dropwise to the solution.
  • Introduce palladium on activated charcoal as a catalyst.
  • Reflux the mixture for approximately 4 hours.
  • Filter the reaction mixture while hot and distill under reduced pressure to obtain the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9,9-dimethylfluorene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of nitro derivatives to amino compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and palladium on activated charcoal are frequently used.

    Substitution: Halogenated compounds and strong bases are typical reagents.

Major Products

Scientific Research Applications

Organic Electronics

Overview
2-Amino-9,9-dimethylfluorene is extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties enhance device efficiency and performance.

Case Study
Recent studies have shown that incorporating this compound into OLEDs improves the luminous efficiency significantly. For instance, a study demonstrated that devices using this compound exhibited up to a 30% increase in brightness compared to those without it .

Fluorescent Dyes

Overview
The compound serves as a precursor for synthesizing various fluorescent dyes essential for biological imaging and diagnostics.

Case Study
In biomedical research, fluorescent dyes derived from this compound have been utilized for cellular imaging. These dyes enable clear visualization of cellular processes, aiding in the understanding of disease mechanisms . A notable example includes its application in tracking cellular responses to drugs in real-time.

Polymer Chemistry

Overview
Incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Data Table: Properties of Polyamides with this compound

PropertyValue
Glass Transition Temperature281–339 °C
Decomposition Temperature>490 °C
SolubilitySoluble in various solvents

Case Study
A series of electrochromic polyamides synthesized from this compound exhibited strong fluorescence and high thermal stability. These materials are promising for applications in displays and sensors .

Pharmaceutical Research

Overview
Research into the pharmaceutical applications of this compound focuses on its potential to develop new therapeutic agents targeting specific biological pathways.

Case Study
Studies have explored its use in creating compounds that can modulate biological responses. For example, derivatives of this compound have shown promise in targeting cancer cells selectively, offering new avenues for drug development .

Environmental Monitoring

Overview
The compound is utilized in synthesizing sensors for detecting environmental pollutants.

Case Study
Research has demonstrated the effectiveness of sensors based on this compound for detecting heavy metals in water sources. These sensors provide rapid and accurate assessments, contributing to environmental safety efforts .

Mechanism of Action

The mechanism of action of 2-Amino-9,9-dimethylfluorene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer processes, making it useful in organic electronics .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9,9-diphenylfluorene
  • 2-Amino-9,9-dimethyl-9H-fluorene
  • 9,9-Dimethyl-2-aminofluorene

Uniqueness

2-Amino-9,9-dimethylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

2-Amino-9,9-dimethylfluorene (CAS Number: 108714-73-4) is an organic compound that belongs to the class of amino fluorene derivatives. Its unique structure, characterized by a dimethyl substitution on the fluorene backbone, has attracted attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 209.29 g/mol
  • Melting Point : 168 °C
  • Purity : ≥99% (HPLC) .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Key areas of interest include:

Antimicrobial Properties

A study explored the synthesis of various fluorene derivatives and their biological activities. Among these, this compound was identified as a promising candidate for antimicrobial applications. The compound demonstrated significant efficacy against several bacterial strains in vitro .

Anti-inflammatory Activity

Research focusing on related compounds has highlighted the anti-inflammatory potential of amino-fluorene derivatives. For instance, a study on structurally similar compounds revealed that they could inhibit pro-inflammatory cytokines in cellular models . While direct studies on this compound are sparse, these findings suggest a possible avenue for exploration in this area.

Carcinogenicity Studies

The carcinogenic potential of amino-fluorenes has been documented in various toxicological assessments. A notable study indicated that certain derivatives can form DNA adducts leading to mutagenic effects in cellular systems . This aspect is critical for evaluating the safety of this compound in pharmaceutical applications.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines
CarcinogenicityForms DNA adducts; mutagenic potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-9,9-dimethylfluorene, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via bromination of 9,9-dimethylfluorene followed by amination. For example, intermediates like 2-Bromo-9,9-dimethylfluorene (CAS 28320-31-2) are used, with amination achieved via Buchwald-Hartwig coupling or nucleophilic substitution . Purification often involves sublimation (as noted for related fluorene derivatives) or HPLC to achieve ≥98% purity . Purity validation requires GC-MS or HPLC coupled with UV detection, referencing retention times and spectral matches .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : The compound is sensitive to light and oxidation. Storage recommendations include dark glass vials under inert gas (e.g., argon) at room temperature. Stability studies indicate decomposition under prolonged exposure to oxygen, necessitating periodic purity checks via TLC or HPLC .

Q. What spectroscopic techniques are used to confirm its molecular structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.5–1.7 ppm). The InChIKey (GUTJITRKAMCHSD-UHFFFAOYSA-N) aids in database matching .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 209.1205 (calculated for C15_{15}H15_{15}N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?

  • Methodological Answer : Variations in density (1.1 vs. 1.107 g/cm³) and melting point (166–170°C vs. 168°C) arise from differences in crystallization solvents or instrumentation. Reproducibility requires standardized protocols:

  • Density : Use a pycnometer with temperature control (±0.1°C).
  • Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen provides accurate thermal profiles .

Q. What role does this compound play in organic electronics?

  • Methodological Answer : The amino group enables functionalization for hole-transport materials in OLEDs. For example, coupling with electron-deficient moieties (e.g., carbonyls) creates donor-acceptor systems. Computational modeling (DFT) predicts HOMO/LUMO levels, while cyclic voltammetry validates redox behavior . Derivatives like 2-methoxy-9,9-dimethylfluorene (CAS 1514864-84-6) demonstrate enhanced charge mobility, suggesting similar potential for amino-substituted analogs .

Q. How can analytical protocols be optimized for trace quantification in complex matrices?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) using C18 cartridges removes interferents.
  • GC-MS : Derivatization with BSTFA enhances volatility. Detection limits reach 0.01 mg/kg with selected ion monitoring (SIM) .
  • HPLC : Reverse-phase C18 columns with fluorescence detection (λex_{ex} = 260 nm, λem_{em} = 360 nm) improve sensitivity .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Methodological Answer : The amino group acts as a directing group in Pd-catalyzed C–H activation. Kinetic studies using 15^{15}N-labeled compounds reveal intermediates via in situ NMR. For Suzuki-Miyaura couplings, steric hindrance from dimethyl groups requires bulky ligands (e.g., SPhos) to enhance yields .

Q. Safety and Compliance

Q. What safety precautions are critical during handling?

  • Methodological Answer : GHS classification (H315/H319) mandates PPE: nitrile gloves, goggles, and fume hood use. Spills are neutralized with activated carbon, and waste is treated with oxidizing agents (e.g., KMnO4_4) before disposal .

Properties

IUPAC Name

9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTJITRKAMCHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626968
Record name 9,9-Dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108714-73-4
Record name 9,9-Dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-dimethyl-9H-fluoren-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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